N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide is a synthetic organic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-nitrophenyl group and a dimethoxybenzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide typically involves the reaction of 2-chloro-5-nitroaniline with 3,4-dimethoxybenzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Reduced amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-cancer properties and its ability to inhibit specific signaling pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphatidylinositol-3 kinase (PI3K) pathway, which plays a crucial role in cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-5-nitrophenyl)carbamothioyl]acetamide
- N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide
- N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-ethoxybenzamide
Uniqueness
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the PI3K pathway and its potential anti-cancer properties make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c1-24-13-6-3-9(7-14(13)25-2)15(21)19-16(26)18-12-8-10(20(22)23)4-5-11(12)17/h3-8H,1-2H3,(H2,18,19,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAISAIGCVOVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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